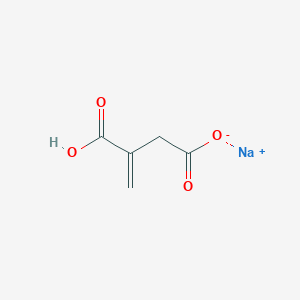

Sodium 3-carboxybut-3-enoate

説明

Sodium 3-carboxybut-3-enoate is a sodium salt derived from 3-carboxybut-3-enoic acid. Sodium carboxylates like sodium acetate trihydrate (C$2$H$3$NaO$2$·3H$2$O) are widely used in buffering and industrial processes due to their high water solubility and stability .

特性

CAS番号 |

50976-31-3 |

|---|---|

分子式 |

C5H5NaO4 |

分子量 |

152.08 g/mol |

IUPAC名 |

sodium;3-carboxybut-3-enoate |

InChI |

InChI=1S/C5H6O4.Na/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChIキー |

VZTGWZBCSVQERN-UHFFFAOYSA-M |

SMILES |

C=C(CC(=O)[O-])C(=O)O.[Na+] |

正規SMILES |

C=C(CC(=O)[O-])C(=O)O.[Na+] |

他のCAS番号 |

50976-31-3 |

関連するCAS |

97-65-4 (Parent) |

製品の起源 |

United States |

化学反応の分析

Reactivity with Acids and Bases

The carboxylate group participates in reversible protonation and salt-formation reactions:

-

Acidification : Regenerates the parent acid in acidic media:

-

Reaction with Stronger Bases : Exchanges cations (e.g., with KOH to form potassium salts) .

Alkene Functionalization

The conjugated double bond in the β,γ-position undergoes characteristic alkene reactions:

Hydrogenation

Catalytic hydrogenation yields sodium 3-carboxybutanoate:

Conditions: 60–100°C, 1–5 atm H₂ .

Halogen Addition

Electrophilic bromine or chlorine addition forms dihalogenated derivatives:

Outcome: Anti-addition stereochemistry observed in analogous systems .

Esterification and Anhydride Formation

While the sodium salt itself is unreactive toward esterification, protonation to the free acid enables:

-

Ester Synthesis : Reaction with alcohols under acidic catalysis:

-

Anhydride Formation : Heating with acetic anhydride yields mixed anhydrides .

Oxidation and Reduction

-

Oxidation : Alkene cleavage with KMnO₄/acid forms sodium malonate derivatives.

-

Reduction : Sodium borohydride reduces the double bond selectively, preserving the carboxylate group .

Stability and Degradation

類似化合物との比較

Structural and Functional Group Analysis

- Ethyl 3-Methylbut-3-enoate (C$7$H${12}$O$_2$): An ester with a branched double bond; exhibits low water solubility but high volatility, making it suitable for flavoring agents .

- Sodium 4-Methoxybenzoate : An aromatic sodium carboxylate with a methoxy substituent, influencing electronic properties and spectral characteristics (e.g., UV-Vis absorption) .

Physicochemical Properties

The table below synthesizes inferred or literature-derived data for key properties:

Spectroscopic and Thermal Behavior

- Sodium 3-Carboxybut-3-enoate: Expected IR peaks at ~1600 cm⁻¹ (C=C stretching) and ~1550 cm⁻¹ (asymmetric COO⁻ stretch). Thermal analysis would likely show decomposition near 200°C, consistent with carboxylate salts.

- Ethyl 3-Methylbut-3-enoate: IR peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C). Lower thermal stability than ionic carboxylates, decomposing below 150°C .

- Sodium 4-Methoxybenzoate : Distinct UV-Vis absorption due to the aromatic ring and methoxy group, with IR peaks for COO⁻ (~1540 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。